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VT-1129, also known as quilseconazole, represents a significant advancement in the class of
azole antifungals. Its unique tetrazole structure confers a high degree of selectivity for the
fungal cytochrome P450 enzyme Cyp51 (also known as lanosterol 14-a-demethylase) over its
human counterpart.[1][2][3] This enhanced selectivity profile suggests a lower potential for the
drug-drug interactions and side effects that can complicate therapy with currently available
azole agents.[1][2] This guide provides a comprehensive head-to-head comparison of VT-1129
with other key azole antifungals, supported by available experimental data.

Mechanism of Action: A Shared Pathway with a Key
Difference

Like other azoles, VT-1129 disrupts the integrity of the fungal cell membrane by inhibiting the
ergosterol biosynthesis pathway. Specifically, it targets Cyp51, an enzyme essential for the
conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][4] The
inhibition of Cyp51 leads to the depletion of ergosterol and the accumulation of toxic 14a-
methylated sterols, ultimately resulting in the cessation of fungal growth and cell death.[1][4]

The key distinction of VT-1129 lies in its tetrazole ring, which binds to the heme iron in the
active site of fungal Cyp51 with high affinity.[2] This structural feature is designed to enhance
its selectivity for the fungal enzyme over human P450 enzymes, including human Cyp51.[1][2]
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Figure 1: Mechanism of action of azole antifungals.

In Vitro Activity: A Potent Antifungal Agent

VT-1129 has demonstrated potent in vitro activity against a range of clinically important fungi,

including species that are resistant to other azoles.

Comparative Minimum Inhibitory Concentrations (MICs)
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The following tables summarize the available MIC data for VT-1129 in comparison to other
azoles. MIC values are presented in pg/mL.

_ Antifungal MIC Range MIC50 MIC90
Organism Reference
Agent (Mg/mL) (Mg/mL) (Mg/mL)
Cryptococcus
VT-1129 <0.015-2 0.03 0.125 [5]
neoformans
Fluconazole 0.25- 64 4 16 [5]
Cryptococcus
B VT-1129 <0.015-0.5 0.03 0.125 [5]
gattii
Fluconazole 0.25 - >64 4 16 [5]
Candida
glabrata
VT-1129 0.03-2 0.25 1 [6]
(azole-
resistant)
Candida
krusei
VT-1129 0.03-0.5 0.125 0.25 [6]

(fluconazole-

resistant)

Selectivity for Fungal Cyp51: A Key Differentiator

A major limitation of some azole antifungals is their potential to inhibit human cytochrome P450
enzymes, leading to adverse drug reactions and interactions. VT-1129 has been specifically
designed to exhibit high selectivity for the fungal Cyp51 enzyme.

The following table presents the 50% inhibitory concentrations (IC50) and dissociation
constants (Kd) for VT-1129 and other azoles against fungal and human Cyp51. A higher
selectivity index (Human IC50 / Fungal IC50) indicates greater selectivity for the fungal target.
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Fungal Fungal
_ Cyp51 Human . Cyp51 Human
Antifungal Selectivity
(Cryptoco  Cyp51 (Cryptoco  Cyp51 Kd Reference
Agent Index
ccus) IC50 (uM) ccus) Kd (uM)
IC50 (M) (nM)
~3000 -
VT-1129 0.14-0.20 ~600 14 - 25 4.53 [1]
4285
Fluconazol
1.3-1.8 >1000 >555-769  19-52 ~30.5 [1]
e
Itraconazol 0.042 -
0.15-0.18 ~2.5 ~14 - 17 4-11 [1]
e 0.131
Voriconazo
0.15-0.19 ~100 ~526 - 667 8-20 ~2.3 [1]

le

In Vivo Efficacy: Promising Results in a Preclinical
Model

VT-1129 has demonstrated significant efficacy in a murine model of cryptococcal meningitis, a
life-threatening fungal infection of the central nervous system.

In a head-to-head study, orally administered VT-1129 was compared to fluconazole in mice
intracranially inoculated with Cryptococcus neoformans.
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Brain Fungal
. Burden
Median _ .
Treatment ) Survival at Reduction
Dose Survival Reference
Group Day 30 (%) (log10
(days)
CFU/qg) vs.
Control
20 mg/kg -
VT-1129 _ >30 100 Significant [5]
once daily
20 mglkg o
Fluconazole ) >28 40-60 Significant [5]
once daily
Placebo - 10.5 40 - [5]

Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)

The in vitro activity of VT-1129 and comparator azoles is determined using the broth
microdilution method according to the guidelines established by the Clinical and Laboratory
Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing

(EUCAST).
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Figure 2: Broth microdilution susceptibility testing workflow.
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Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared,
typically in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a standard
medium, such as RPMI-1640, to achieve the desired final concentrations.

Inoculum Preparation: Fungal isolates are grown on agar plates, and a suspension is
prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland
standard, which corresponds to a specific cell density. This suspension is further diluted in
the test medium to achieve the final inoculum concentration.

Microplate Inoculation: The prepared antifungal dilutions are dispensed into the wells of a 96-
well microtiter plate. Each well is then inoculated with the standardized fungal suspension. A
growth control well (containing no antifungal) and a sterility control well (containing no
inoculum) are included.

Incubation: The microtiter plates are incubated at 35°C for a specified period, typically 24 to
72 hours, depending on the fungus being tested.[5]

MIC Determination: The MIC is determined as the lowest concentration of the antifungal
agent that causes a significant inhibition of fungal growth (typically >50%) compared to the
growth in the control well.[7] This can be assessed visually or by using a microplate reader.

In Vivo Efficacy (Murine Model of Cryptococcal
Meningitis)

The in vivo efficacy of VT-1129 is evaluated in a well-established murine model of cryptococcal
meningitis.

Key Steps:

« Infection: Mice (e.g., specific pathogen-free female BALB/c) are anesthetized and inoculated
intracranially with a suspension of Cryptococcus neoformans.

o Treatment: Treatment with the antifungal agent (e.g., VT-1129 or fluconazole) or a placebo
vehicle is initiated at a specified time post-infection (e.g., 24 hours). The drugs are typically
administered orally via gavage.
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e Monitoring: The animals are monitored daily for signs of illness, and their body weight is
recorded.

» Endpoints: The primary endpoints of the study are survival time and the fungal burden in the
brain.

o Survival: The number of surviving animals in each treatment group is recorded daily, and
the median survival time is calculated.

o Fungal Burden: At the end of the study or at specific time points, animals are euthanized,
and their brains are aseptically removed. The brains are homogenized, and serial dilutions
are plated on nutrient agar to determine the number of colony-forming units (CFUs) per
gram of brain tissue.

Conclusion

The available data indicate that VT-1129 is a highly potent and selective inhibitor of fungal
Cyp51. Its in vitro activity against key fungal pathogens, including azole-resistant strains, and
its promising in vivo efficacy in a challenging model of cryptococcal meningitis, position it as a
promising candidate for the treatment of invasive fungal infections. The enhanced selectivity of
VT-1129 for the fungal target enzyme may translate into an improved safety profile and fewer
drug-drug interactions compared to some of the currently available azole antifungals. Further
clinical studies are warranted to fully elucidate the therapeutic potential of this novel agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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